molecular formula C9H11FN2O4S B12397779 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

Cat. No.: B12397779
M. Wt: 262.26 g/mol
InChI Key: LBXPACVSMLWUMQ-JDNPWWSISA-N
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Description

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a sulfanylidenepyrimidinone moiety. Its molecular formula is C10H13FN2O5S, and it has a molecular weight of approximately 292.29 g/mol.

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose as a key intermediate . The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds within the molecule, yielding simpler fragments.

Scientific Research Applications

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential as an antiviral and anticancer agent, with ongoing research exploring its efficacy and mechanism of action.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets within cells. The fluorinated oxolane ring and sulfanylidenepyrimidinone moiety allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt critical cellular processes, leading to the compound’s antiviral or anticancer effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6+,7?,8-/m1/s1

InChI Key

LBXPACVSMLWUMQ-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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